molecular formula C20H21N3O B4522407 (1-methyl-1H-indol-5-yl)(4-phenylpiperazin-1-yl)methanone

(1-methyl-1H-indol-5-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B4522407
M. Wt: 319.4 g/mol
InChI Key: ULTYTECPCVYYRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-1H-indol-5-yl)(4-phenylpiperazin-1-yl)methanone is a heterocyclic compound featuring an indole core substituted with a methyl group at the 1-position and a 4-phenylpiperazine moiety linked via a methanone bridge. This structure combines two pharmacologically significant motifs:

  • Indole: A privileged scaffold in medicinal chemistry, known for interactions with serotonin receptors and enzymes involved in neurotransmitter regulation.
  • 4-Phenylpiperazine: A common pharmacophore in central nervous system (CNS)-targeting agents, often associated with receptor binding (e.g., 5-HT₃, 5-HT₆) and modulation of neurotransmitter activity .

Properties

IUPAC Name

(1-methylindol-5-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-21-10-9-16-15-17(7-8-19(16)21)20(24)23-13-11-22(12-14-23)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTYTECPCVYYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-indol-5-yl)(4-phenylpiperazin-1-yl)methanone typically involves the reaction of an indole derivative with a piperazine derivative under specific conditions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-indol-5-yl)(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

CNS Disorders

Research indicates that compounds similar to (1-methyl-1H-indol-5-yl)(4-phenylpiperazin-1-yl)methanone may act as modulators of neurotransmitter systems, particularly serotonin and norepinephrine. These neurotransmitters are crucial in treating conditions such as:

  • Major Depressive Disorder (MDD) : The compound's ability to affect monoamine reuptake suggests potential efficacy in alleviating depressive symptoms .
  • Anxiety Disorders : Given its interaction with serotonin receptors, it may also play a role in managing anxiety-related conditions .

Pain Management

The compound has been explored for its analgesic properties. Its mechanism involves modulating pain pathways through the central nervous system, potentially providing relief in conditions such as fibromyalgia and chronic pain syndromes .

Antiviral Activity

Recent studies have indicated that indole derivatives can exhibit antiviral properties. Specifically, compounds derived from indole structures have shown promise against HIV replication, suggesting that this compound might be further investigated for its antiviral capabilities .

Structure-Activity Relationship (SAR)

A critical aspect of the research surrounding this compound involves understanding its structure-activity relationship (SAR). By modifying various substituents on the indole and piperazine moieties, researchers aim to enhance its therapeutic efficacy and reduce side effects. For instance, modifications that increase receptor affinity or selectivity can lead to more effective treatments for specific disorders .

Case Studies

Several case studies have been documented regarding the applications of indole derivatives similar to this compound:

StudyFocusFindings
Loblui et al. (2000)Vasomotor SymptomsDemonstrated efficacy in treating symptoms related to hormonal fluctuations using similar compounds .
Penta et al. (2014)Antiviral PropertiesShowed that indole derivatives could inhibit HIV replication effectively .
PMC3386472 (2012)Pain ManagementHighlighted the analgesic properties of related compounds in chronic pain models .

Mechanism of Action

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Indole vs. Heterocyclic Replacements: Replacement of indole with pyridoindole (Compound 115) or thiazole alters target selectivity. For example, pyridoindole derivatives show antiparasitic activity, while thiazole-piperazine hybrids exhibit broader antimicrobial effects. The quinoxaline moiety in compound 4a enhances 5-HT₃ receptor antagonism, critical for antidepressant activity .
  • Substituent Effects: Phenyl vs. Chlorophenyl: The 4-chlorophenyl group in [(4-chlorophenyl)(piperazine)methanone] may improve metabolic stability or receptor binding compared to unsubstituted phenyl . Methoxy Modifications: Methoxy groups (e.g., in {2-[(4-methoxybenzyl)amino]-thiazole}) enhance solubility and CNS penetration .
  • Linker Variations: Methanone vs.

Pharmacological Profiles and Receptor Interactions

  • 5-HT Receptor Modulation :
    • 4-Phenylpiperazine derivatives commonly target serotonin receptors. For example, compound 4a’s 5-HT₃ antagonism correlates with antidepressant effects , while piperazine-indole hybrids (e.g., the target compound) may interact with 5-HT₆ receptors implicated in cognitive disorders .
  • Antiparasitic Activity :
    • Compound 115’s pyridoindole-piperazine structure demonstrates potent activity against Leishmania, suggesting that indole-piperazine hybrids could be optimized for similar applications .

Biological Activity

Overview

The compound (1-methyl-1H-indol-5-yl)(4-phenylpiperazin-1-yl)methanone is a synthetic organic molecule that incorporates both indole and piperazine structures. These moieties are known for their significant biological activities, particularly in the realm of pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a 1-methylindole core linked to a 4-phenylpiperazine group through a methanone functional group. This structural combination is believed to enhance its interaction with various biological targets, particularly neurotransmitter receptors.

The primary mechanism of action for this compound involves its interaction with serotonin receptors, specifically the 5-HT1A receptor . This interaction modulates the release of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function. The compound may also exhibit affinity for other receptor types, potentially influencing various physiological processes.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological effects:

  • Antidepressant Activity : The compound's interaction with serotonin receptors suggests potential antidepressant properties. Studies have shown that similar indole derivatives can alleviate symptoms of depression by enhancing serotonergic transmission.
  • Anxiolytic Effects : By modulating serotonin pathways, this compound may also exhibit anxiolytic effects, making it a candidate for anxiety disorder treatments.
  • Neuroprotective Properties : Preliminary studies suggest that compounds with indole structures can provide neuroprotection against oxidative stress and neuroinflammation.

Case Studies

Several case studies highlight the biological activity of related compounds:

Study ReferenceCompound StudiedBiological EffectFindings
(1-methyl-1H-indol-3-yl)(4-methylpiperazin-1-yl)methanoneAntidepressantShowed significant reduction in depression-like behavior in animal models.
Indole derivativesNeuroprotectiveIndicated protective effects against neuronal damage in vitro.
Various indole derivativesMultiple pharmacological effectsDemonstrated binding affinity to multiple serotonin receptor subtypes.

Synthesis and Research Applications

The synthesis of this compound typically involves coupling reactions between the indole and piperazine moieties. Research applications include:

  • Drug Development : As a building block for novel psychoactive compounds.
  • Biological Studies : Investigating interactions with various neurotransmitter systems.

Q & A

Basic: What are the standard synthetic routes for (1-methyl-1H-indol-5-yl)(4-phenylpiperazin-1-yl)methanone?

The synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Coupling 1-methyl-1H-indole-5-carboxylic acid derivatives with 4-phenylpiperazine using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .
  • Catalytic steps : Palladium-catalyzed ring closure reactions (e.g., for indole core formation) in inert atmospheres, monitored via TLC .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and characterization via 1H^1H-NMR and LC-MS to confirm structure and purity (>95%) .

Basic: How is structural characterization performed for this compound?

  • Spectroscopy : 1H^1H-NMR (confirming indole NH absence due to methylation and piperazine protons at δ 2.5–3.5 ppm) and 13C^{13}C-NMR (carbonyl signal ~170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]+^+) and fragmentation patterns .
  • X-ray crystallography : Optional for absolute configuration determination, using SHELX programs for refinement .

Advanced: How can regioselectivity challenges in indole functionalization be addressed during synthesis?

  • Directed metalation : Use of Lewis acids (e.g., BF3_3-etherate) to direct electrophilic substitution at the 5-position of the indole ring .
  • Protecting groups : Temporary protection of the piperazine nitrogen with Boc groups to prevent undesired side reactions .
  • Computational modeling : DFT calculations to predict reactive sites and optimize reaction conditions .

Basic: What in vitro models are used for preliminary biological activity screening?

  • Receptor binding assays : Radioligand displacement studies (e.g., for 5-HT3_3 or 5-HT2A_{2A} receptors) using transfected HEK-293 cells .
  • Antiparasitic activity : Screening against Leishmania amastigotes, with EC50_{50} values compared to miltefosine (positive control) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HepG2) to establish selectivity indices .

Advanced: How to resolve contradictions in reported biological activity data?

  • Dose-response validation : Replicate assays across multiple labs with standardized protocols (e.g., fixed incubation times, cell passage numbers) .
  • Off-target profiling : Broad kinase or receptor panels (e.g., Eurofins CEREP panels) to identify confounding interactions .
  • Metabolite analysis : LC-MS/MS to rule out prodrug activation or degradation products influencing results .

Advanced: What structural modifications enhance target selectivity?

  • Piperazine substituents : Introducing electron-withdrawing groups (e.g., -F) on the phenyl ring to modulate receptor binding kinetics .
  • Indole methylation : Adjusting the N-methyl position to reduce off-target binding to monoamine oxidases .
  • Hybrid scaffolds : Incorporating oxadiazole or pyrazole moieties to improve affinity for FGFR or 5-HT receptors .

Advanced: How to assess selectivity against related kinase targets (e.g., FGFR)?

  • Kinase inhibition profiling : Use recombinant FGFR1–4 in ADP-Glo™ assays, comparing IC50_{50} values to reference inhibitors (e.g., CH5183284) .
  • Molecular docking : Schrödinger Suite for predicting binding poses in FGFR ATP-binding pockets .
  • Cellular phosphorylation assays : Western blotting for phospho-FRS2α in FGFR-driven cancer cell lines .

Advanced: What strategies improve aqueous solubility for in vivo studies?

  • Salt formation : Hydrochloride salts via treatment with HCl gas in diethyl ether .
  • Co-solvent systems : PEG-400/water mixtures for intraperitoneal administration .
  • Nanoparticle formulation : PLGA encapsulation to enhance bioavailability .

Advanced: How to evaluate metabolic stability in preclinical models?

  • Liver microsome assays : Incubation with rat or human microsomes, monitoring parent compound depletion via LC-MS/MS .
  • CYP450 inhibition screening : Fluorescent probes (e.g., P450-Glo™) to identify isoform-specific interactions .
  • Pharmacokinetics : IV/PO dosing in rodents with serial plasma sampling and non-compartmental analysis .

Advanced: What computational tools predict binding modes to serotonin receptors?

  • Homology modeling : Build 5-HT3_3 receptor models using Modeller, based on GLIC or nAChR templates .
  • Molecular dynamics simulations : GROMACS for assessing ligand-receptor stability over 100-ns trajectories .
  • Free energy calculations : MM-GBSA to rank binding affinities of structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-methyl-1H-indol-5-yl)(4-phenylpiperazin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(1-methyl-1H-indol-5-yl)(4-phenylpiperazin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.